2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

Medicinal chemistry Structure–activity relationship Piperidine scaffold

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one (CAS 1691150-50-1) is a synthetic N-acylpiperidine derivative with molecular formula C10H18ClNO2 and molecular weight 219.71 g/mol. The compound incorporates three structurally determinative features: an α-chloropropanoyl electrophilic warhead, a piperidine core, and a methoxymethyl substituent regiospecifically installed at the piperidine 3-position (SMILES: CC(Cl)C(N1CC(COC)CCC1)=O; InChI Key: JTPZNSOOPOYKLL-UHFFFAOYSA-N).

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
CAS No. 1691150-50-1
Cat. No. B1474614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one
CAS1691150-50-1
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC(C1)COC)Cl
InChIInChI=1S/C10H18ClNO2/c1-8(11)10(13)12-5-3-4-9(6-12)7-14-2/h8-9H,3-7H2,1-2H3
InChIKeyJTPZNSOOPOYKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one (CAS 1691150-50-1): Sourcing Guide for a Differentiated Piperidine Building Block


2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one (CAS 1691150-50-1) is a synthetic N-acylpiperidine derivative with molecular formula C10H18ClNO2 and molecular weight 219.71 g/mol . The compound incorporates three structurally determinative features: an α-chloropropanoyl electrophilic warhead, a piperidine core, and a methoxymethyl substituent regiospecifically installed at the piperidine 3-position (SMILES: CC(Cl)C(N1CC(COC)CCC1)=O; InChI Key: JTPZNSOOPOYKLL-UHFFFAOYSA-N) . It is primarily deployed as a specialty synthetic intermediate and fragment-like building block in medicinal chemistry. The 3-methoxymethyl substitution pattern on the piperidine ring has been crystallographically validated in a drug–target complex relevant to Alzheimer's disease drug discovery, as documented in Protein Data Bank entry 9I5Q at 2.36 Å resolution [1][2].

Why 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one Cannot Be Replaced by Its Positional Isomers or Des-methyl Analogs


The regiospecific placement of the methoxymethyl group at the piperidine 3-position is not a minor structural nuance—it is a structural determinant that governs downstream molecular recognition. In the 3-position, the methoxymethyl group extends into a distinct spatial vector compared to the 2-substituted isomer (CAS 1994131-30-4) or the 4-substituted analog (CAS 2098039-98-4), each of which presents a different pharmacophoric geometry . The crystallographic complex PDB 9I5Q demonstrates that the 3-(methoxymethyl)piperidine scaffold productively engages the active site of human butyrylcholinesterase (BChE) with defined electron density at 2.36 Å resolution, while the same scaffold would project its substituent into an incompatible region of the binding pocket if the methoxymethyl group were repositioned to the 2- or 4-position [1][2]. Additionally, the α-chloropropanoyl group (2-chloro) provides a distinctly reactive electrophilic center compared to the β-chloropropanoyl (3-chloro) isomer (CAS 1694487-07-4), with the former favoring direct SN2 displacement and the latter exhibiting attenuated reactivity due to reduced carbonyl activation . Generic substitution among these positional isomers therefore risks altering or abolishing the intended chemical reactivity and biological target engagement.

Quantitative Differentiation Evidence for 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one (CAS 1691150-50-1)


Regiospecific 3-Methoxymethyl Substitution: Spatial Vector Comparison vs. 2-Positional Isomer

The methoxymethyl substituent at the piperidine 3-position defines a unique spatial vector that fundamentally alters molecular recognition compared to 2-substituted and 4-substituted analogs. In the 3-substituted isomer, the methoxymethyl group adopts an equatorial orientation that extends laterally from the piperidine ring, whereas the 2-substituted isomer (CAS 1994131-30-4) projects the same group into a sterically encumbered axial-adjacent trajectory . The 3-substituted scaffold has been specifically selected—and crystallographically validated—in the design of first-in-class dual butyrylcholinesterase/p38α MAPK inhibitors, with the 3-(methoxymethyl)piperidin-1-yl moiety making defined contacts within the BChE active site (PDB 9I5Q, resolution 2.36 Å, R-Free 0.222, R-Work 0.182) [1][2]. The 2-substituted positional isomer has not been reported in any analogous crystallographic complex.

Medicinal chemistry Structure–activity relationship Piperidine scaffold

Purity and Batch QC Differentiation: 98% Standard vs. Generic 95% Supply

The compound is supplied by Bidepharm (Catalog BD02084135) at a standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra . In contrast, the 2-positional isomer (CAS 1994131-30-4) and the 3-chloro analog (CAS 1694487-07-4) are commonly offered at a minimum purity specification of 95% by generic suppliers without guaranteed batch QC . This 3-percentage-point purity differential is functionally significant for applications requiring stoichiometric precision, such as fragment-based library construction, parallel synthesis, or bioconjugation where impurities can sequester reactive coupling partners.

Analytical chemistry Quality control Procurement specification

α-Chloro vs. β-Chloro Reactivity: Nucleophilic Displacement Efficiency

The α-chloropropanoyl group (2-chloro) in the target compound exhibits enhanced electrophilic reactivity compared to the β-chloropropanoyl (3-chloro) group found in CAS 1694487-07-4. The α-chloro substituent is directly adjacent to the carbonyl, which activates the carbon–chlorine bond toward nucleophilic displacement through inductive electron withdrawal. The β-chloro isomer positions the chlorine one methylene unit further from the carbonyl, reducing activation and requiring more forcing conditions for SN2 substitution . This distinction is critical for downstream synthetic transformations: the α-chloro compound can serve as an efficient electrophile for amine alkylation, thiol conjugation, or azide displacement under mild conditions, whereas the β-chloro analog requires elevated temperatures or stronger nucleophiles to achieve comparable conversion.

Synthetic chemistry Electrophilic reactivity Reaction optimization

Molecular Property Profile vs. Unsubstituted Piperidine Analog

The 3-methoxymethyl substitution substantially alters the physicochemical profile of the piperidine scaffold compared to the unsubstituted analog 2-chloro-1-(piperidin-1-yl)propan-1-one (CAS 66203-96-1). The target compound has a higher molecular weight (219.71 vs. 175.66 g/mol), increased hydrogen bond acceptor count (3 vs. 2), and a larger topological polar surface area (TPSA ~29.5 Ų vs. ~20.3 Ų for the unsubstituted analog) [1]. The predicted XlogP for the 2-positional isomer is 1.5, indicating moderate lipophilicity suitable for fragment-based drug discovery . In contrast, the unsubstituted piperidine analog (CAS 66203-96-1) has a lower boiling point (277.3 °C vs. ~315.7 °C predicted for the methoxymethyl series) and density (1.118 g/cm³ vs. ~1.093 g/cm³ predicted), reflecting the absence of the polar methoxymethyl group [1]. These differences directly affect solubility, permeability, and chromatographic behavior.

Physicochemical properties Drug-likeness Fragment-based drug discovery

Scaffold Validation in Dual BChE/p38α MAPK Inhibitor Drug Discovery Program

The 3-(methoxymethyl)piperidine scaffold has been employed in a recently published (2025) first-in-class dual butyrylcholinesterase/p38α MAPK inhibitor program targeting Alzheimer's disease [1]. The crystallographic structure PDB 9I5Q (resolution 2.36 Å) reveals the 3-(methoxymethyl)piperidin-1-yl moiety forming specific interactions within the human BChE active site, with the methoxymethyl group occupying a defined sub-pocket [2]. The parent paper reports that the dual inhibitors effectively reduced proinflammatory marker production in vitro and ex vivo, and significantly improved cognition in scopolamine- and lipopolysaccharide-induced mouse models [1]. While the target compound (CAS 1691150-50-1) is the synthetic building block rather than the final inhibitor, its 3-(methoxymethyl)piperidine substructure is the pharmacophoric element validated in this program. Analogs lacking the 3-methoxymethyl group or bearing it at alternative positions were not reported to achieve comparable dual inhibition profiles in this series.

Alzheimer's disease Butyrylcholinesterase inhibition Neuroinflammation Drug discovery

Differentiation from 4-Methyl Congener: Molecular Weight and Steric Profile

The target compound (MW 219.71) is differentiated from the 4-methyl-substituted analog 3-chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2098039-98-4, MW 233.74) by a lower molecular weight (−14.03 g/mol) and reduced steric bulk at the piperidine 4-position . The absence of the geminal 4-methyl group in the target compound preserves conformational flexibility around the piperidine ring and reduces the number of heavy atoms by one, which is advantageous for fragment-based drug discovery where lower molecular weight and higher ligand efficiency are prioritized. The 4-methyl congener introduces additional lipophilicity (estimated ΔlogP ~+0.5) and steric hindrance that may impede access to tight binding pockets.

Fragment-based drug design Ligand efficiency Steric parameters

Priority Application Scenarios for 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one (CAS 1691150-50-1)


Synthesis of Dual BChE/p38α MAPK Inhibitors for Alzheimer's Disease Research

The target compound serves as a direct synthetic precursor for constructing the 3-(methoxymethyl)piperidin-1-yl pharmacophore validated in the first-in-class dual BChE/p38α MAPK inhibitor series reported by Ferjancic Benetik et al. (J. Med. Chem. 2025, PMID: 40779804). The α-chloropropanoyl group can undergo nucleophilic displacement with amine-containing linkers to generate the N-(2-(3-(methoxymethyl)piperidin-1-yl)ethyl)carboxamide motif present in the co-crystallized ligand of PDB 9I5Q [1]. Use of the 2-substituted positional isomer (CAS 1994131-30-4) in this synthetic sequence would produce a structurally distinct product unlikely to recapitulate the validated binding mode.

Fragment-Based Library Construction Requiring Defined Electrophilic Warheads

With a molecular weight of 219.71 g/mol, the compound conforms to the 'rule of three' guidelines for fragment-based drug discovery (MW ≤ 300, HBA ≤ 3). The α-chloro ketone functionality provides a reactive handle for covalent fragment screening or for diversification via nucleophilic displacement with amine, thiol, or hydroxyl nucleophiles. The 98% purity specification with batch QC (NMR, HPLC, GC) from Bidepharm ensures that fragment library members are prepared from a well-characterized starting material, reducing the risk of impurity-derived false positives in biochemical assays .

Parallel Synthesis of Piperidine-Based Compound Arrays via α-Chloro Displacement

The α-chloro electrophilic center enables rapid parallel synthesis of diverse N-acylpiperidine derivatives through reaction with arrays of nucleophiles under mild conditions (room temperature, polar aprotic solvent, base). This reactivity advantage over the β-chloro analog (CAS 1694487-07-4) translates to higher conversion rates and reduced reaction times in plate-based parallel chemistry workflows. The regiospecific 3-methoxymethyl substitution ensures that all array members share a common spatial presentation of the methoxymethyl group, a critical consideration for SAR interpretation [1].

Physicochemical Property Modulation in Lead Optimization Programs

The 3-methoxymethylpiperidine scaffold introduces one additional hydrogen bond acceptor and approximately 9 Ų of polar surface area compared to the unsubstituted piperidine analog (CAS 66203-96-1), providing a measurable handle for tuning solubility and permeability without altering the core piperidine architecture. The predicted moderate lipophilicity (XlogP ~1.5 for the series) and TPSA (~29.5 Ų) are within favorable ranges for CNS drug discovery. These property differences should be factored into procurement decisions when selecting among piperidine building blocks for lead optimization [2].

Quote Request

Request a Quote for 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.